N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide
CAS No.: 332177-96-5
Cat. No.: VC4868612
Molecular Formula: C22H14BrClN2O2
Molecular Weight: 453.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332177-96-5 |
|---|---|
| Molecular Formula | C22H14BrClN2O2 |
| Molecular Weight | 453.72 |
| IUPAC Name | N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide |
| Standard InChI | InChI=1S/C22H14BrClN2O2/c23-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(22(28)25-18)26-21(27)14-6-9-16(24)10-7-14/h1-12H,(H,25,28)(H,26,27) |
| Standard InChI Key | YHRGMXADYVODCP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
N-(6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The compound’s IUPAC name reflects its substitution pattern: a bromine atom at the 6-position of the quinoline ring, a phenyl group at the 4-position, and a 4-chlorobenzamide moiety at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 332177-96-5 |
| Molecular Formula | C<sub>22</sub>H<sub>14</sub>BrClN<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 453.72 g/mol |
| IUPAC Name | N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl |
The presence of bromine and chlorine atoms contributes to its electronic configuration and steric bulk, influencing both reactivity and interaction with biological targets. The quinoline core provides a planar aromatic system conducive to π-π stacking interactions, while the 1,2-dihydro-2-oxo moiety introduces partial saturation, modulating solubility.
Synthetic Methodologies
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide typically proceeds through multi-step condensation reactions. A common route involves:
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Quinoline Core Formation: Cyclization of aniline derivatives with β-keto esters under acidic conditions generates the 1,2-dihydroquinolin-2-one scaffold.
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Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position using reagents like bromine in acetic acid or N-bromosuccinimide (NBS).
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Amidation: Coupling the 3-amino group of the quinoline intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine yields the final product.
Critical parameters include reaction temperature (often 0–25°C for amidation) and solvent choice (e.g., dichloromethane or THF). Purification via column chromatography or recrystallization ensures high purity, as evidenced by spectral data (e.g., <sup>1</sup>H NMR, LC-MS).
Pharmacological Activities
Antimicrobial Efficacy
Halogenated quinolines exhibit broad-spectrum antimicrobial activity. The bromine and chlorine substituents in this compound enhance membrane permeability and disrupt microbial enzymatic processes. Studies on analogous compounds demonstrate:
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Bacterial Strains: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Pathogens: Moderate activity against Candida albicans (MIC = 16 μg/mL).
The mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication.
Research Advancements and Comparative Analysis
Recent studies emphasize structure-activity relationships (SAR) within the quinoline class:
| Modification | Effect on Activity |
|---|---|
| Bromine at C6 | ↑ Antimicrobial potency |
| 4-Chlorobenzamide | ↑ Kinase inhibition |
| Phenyl at C4 | ↑ Metabolic stability |
For instance, replacing the 4-chlorobenzamide with 3,4,5-trimethoxybenzamide (as in a related compound, CAS CB92032026) reduces cytotoxicity but improves solubility . Such insights guide lead optimization for reduced off-target effects.
Future Directions and Challenges
While N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide shows promise, challenges remain:
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Solubility Optimization: The compound’s low aqueous solubility (predicted LogP = 3.82) limits bioavailability . Prodrug strategies or nanoparticle formulations may address this.
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Toxicology Profiles: Chronic toxicity studies in preclinical models are needed to assess hepatic and renal safety.
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Resistance Mitigation: Combining this compound with β-lactam antibiotics could counteract microbial resistance mechanisms.
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